3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid
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Overview
Description
3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid is a chemical compound with the molecular formula C15H15NO4S2 and a molecular weight of 337.41 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a sulfinimidoyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid typically involves the reaction of methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the sulfinimidoyl group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinimidoyl group to sulfinamide.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfinamide derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid involves its interaction with molecular targets such as β-catenin. The compound binds to β-catenin, promoting its degradation via the ubiquitin-proteasome pathway. This leads to the downregulation of Wnt/β-catenin signaling, which is crucial in various cellular processes, including cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
- **Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate
- **Methyl 3-[(4-methylphenyl)sulfonyl]benzoate
Uniqueness
3-{Methyl[(4-methylphenyl)sulfonyl]sulfinimidoyl}benzoic acid is unique due to its sulfinimidoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to selectively inhibit β-catenin signaling makes it a valuable compound in cancer research and therapeutic development .
Properties
Molecular Formula |
C15H15NO4S2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid |
InChI |
InChI=1S/C15H15NO4S2/c1-11-6-8-14(9-7-11)22(19,20)16-21(2)13-5-3-4-12(10-13)15(17)18/h3-10H,1-2H3,(H,17,18) |
InChI Key |
AMEFRYLURVIIQJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C)\C2=CC=CC(=C2)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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